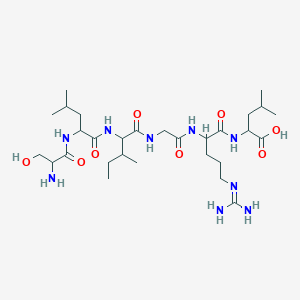
3,3'-Dichloro-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Dichloro-2,2’-bipyridine: is a chemical compound with the molecular formula C10H6Cl2N2 and a molecular weight of 225.07 g/mol . It is a derivative of bipyridine, where two chlorine atoms are substituted at the 3 and 3’ positions of the bipyridine structure. This compound is known for its applications in coordination chemistry, where it acts as a ligand to form complexes with various metals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-2,2’-bipyridine typically involves the chlorination of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 3’ positions .
Industrial Production Methods: Industrial production of 3,3’-Dichloro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dichloro-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination Reactions: It forms coordination complexes with metals, which are widely used in catalysis and material science.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Catalysts: Transition metal catalysts such as palladium and nickel are often used in coordination reactions.
Major Products:
Substituted Bipyridines: Products of substitution reactions where chlorine atoms are replaced by other functional groups.
Metal Complexes: Coordination compounds formed with metals, which have applications in catalysis and electronic materials.
Scientific Research Applications
Chemistry: 3,3’-Dichloro-2,2’-bipyridine is used as a ligand in coordination chemistry to form complexes with metals. These complexes are studied for their catalytic properties and electronic characteristics .
Biology and Medicine: In biological research, metal complexes of 3,3’-Dichloro-2,2’-bipyridine are investigated for their potential as therapeutic agents. These complexes can interact with biomolecules and exhibit biological activity .
Industry: In the industrial sector, 3,3’-Dichloro-2,2’-bipyridine is used in the synthesis of advanced materials, including polymers and electronic devices. Its ability to form stable metal complexes makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 3,3’-Dichloro-2,2’-bipyridine primarily involves its role as a ligand in coordination chemistry. It coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metals.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of coordination polymers and supramolecular structures.
Uniqueness: 3,3’-Dichloro-2,2’-bipyridine is unique due to the presence of chlorine atoms at the 3 and 3’ positions, which can influence its reactivity and coordination behavior. This substitution pattern can lead to different electronic properties and coordination geometries compared to other bipyridine derivatives .
Properties
Molecular Formula |
C10H6Cl2N2 |
|---|---|
Molecular Weight |
225.07 g/mol |
IUPAC Name |
3-chloro-2-(3-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-1-5-13-9(7)10-8(12)4-2-6-14-10/h1-6H |
InChI Key |
OVLLDIFWPZHRRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=C(C=CC=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(cyclopropylmethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B12821161.png)










